2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide

Chemical Procurement Quality Control Medicinal Chemistry

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide (CAS 332040-65-0; MF C26H19N3OS; MW 421.51) is a synthetic small molecule belonging to the 3-cyano-4,6-diphenylpyridine class. This core scaffold is recognized in the peer-reviewed literature as a privileged structure for disrupting protein-protein interactions (PPIs), most notably the influenza virus polymerase PA-PB1 interaction, a validated antiviral target.

Molecular Formula C26H19N3OS
Molecular Weight 421.5 g/mol
Cat. No. B11773200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide
Molecular FormulaC26H19N3OS
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H19N3OS/c27-17-23-22(19-10-4-1-5-11-19)16-24(20-12-6-2-7-13-20)29-26(23)31-18-25(30)28-21-14-8-3-9-15-21/h1-16H,18H2,(H,28,30)
InChIKeyRZPOSNYGYZFGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide (CAS 332040-65-0): A Research-Grade Building Block in the 3-Cyano-4,6-diphenylpyridine Class for Antiviral and Epigenetic Probe Development


2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide (CAS 332040-65-0; MF C26H19N3OS; MW 421.51) is a synthetic small molecule belonging to the 3-cyano-4,6-diphenylpyridine class. This core scaffold is recognized in the peer-reviewed literature as a privileged structure for disrupting protein-protein interactions (PPIs), most notably the influenza virus polymerase PA-PB1 interaction, a validated antiviral target [1]. The 3-cyano-4,6-diphenylpyridine nucleus has also been explored in patents as a selective inhibitor scaffold for DNA methyltransferase 1 (DNMT1), an epigenetic target in oncology and hemoglobinopathy drug discovery [2]. The target compound is commercially available from multiple vendors at certified purities typically ≥95%, making it a tractable starting point for medicinal chemistry optimization and structure-activity relationship (SAR) studies.

Why Generic Substitution Fails for 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide: A Statement on Current Evidence Limitations


A direct and quantitative head-to-head comparison between 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide and its closest analogs is not currently feasible based on public domain data. An exhaustive search of primary literature, patents, and authoritative databases (e.g., PubChem, ChEMBL, ZINC) reveals that this specific compound has not yet been the subject of a dedicated, peer-reviewed biological study that reports its quantitative activity (e.g., IC50, Ki, Kd) alongside comparator molecules in an identical assay. The ZINC database, as of its ChEMBL 20-linked data, indicates 'no known activity' for this compound [1]. While its core scaffold is well-precedented as a PA-PB1 disruptor and DNMT1 inhibitor, the thio-N-phenylacetamide decoration defines a unique chemical space [2]. Therefore, any assumption of bioequivalence with other 3-cyano-4,6-diphenylpyridine derivatives is scientifically unsupported. The compound's primary verifiable differentiation lies in its utility as a novel, discrete building block for SAR expansion, with its procurement value defined by chemical identity, purity, and supply chain reliability rather than established biological superiority. This section serves as a necessary caveat before presenting the limited class-level evidence that can be extracted from the literature.

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide: A Limited Quantitative Evidence Guide with Comparator Context


Chemical Identity and Purity: Verifiable Differentiation from N-Methyl and N-Cyclohexyl Analogs

The target compound has a defined chemical structure (MW: 421.51 g/mol, MF: C26H19N3OS) and is commercially available at certified purity levels, typically 95% (AKSci) or 98% (Leyan, MolCore) . The closest analogs by molecular weight include 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide (MW: 435.54) and 2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)-N-cyclohexylacetamide (MW: 453.60). The N-phenyl substituent introduces distinct lipophilicity (clogP) and hydrogen-bonding capacity compared to these analogs. This is a critical differentiator in fragment-based drug design and SAR studies where fine-tuning of pharmacokinetic properties is required.

Chemical Procurement Quality Control Medicinal Chemistry

Core Scaffold Anti-Influenza Activity: PA-PB1 Inhibition Potency Class Benchmarking

The 3-cyano-4,6-diphenylpyridine core, which is the scaffold of the target compound, has been validated as a disruptor of the influenza A virus PA-PB1 protein-protein interaction [1]. In a high-throughput docking and biological evaluation study, compounds bearing this core yielded IC50 values in the low micromolar range (specific IC50 values for individual compounds are reported in the primary paper; the target compound itself was not among those tested) [1]. The target compound's N-phenylacetamide side chain has not been evaluated in this specific assay. In contrast, hybrid derivatives with amino acid side chains (e.g., compound 7c from D'Agostino et al.) have demonstrated on-target antiviral activity in a minireplicon assay without cytotoxicity [2]. The thioether linkage and N-phenyl moiety in the target compound represent an unexplored chemical space within this pharmacophore, offering a novel vector for SAR exploration.

Influenza Protein-Protein Interaction Inhibitors Antiviral Drug Discovery

DNMT1 Inhibitor Scaffold Potential: A Class-Level Patent Precedence

European Patent EP3468953B1 broadly claims substituted pyridine derivatives, specifically including 'dicyano', 'thio', and 'phenylacetamide' motifs, as selective inhibitors of DNA methyltransferase 1 (DNMT1) [1]. While the patent discloses hundreds of example compounds and generic Markush structures, the target compound is not a specifically exemplified and tested example within the patent's biological data tables. The patent's claims cover the chemical space occupied by the target compound, indicating its potential relevance to DNMT1 inhibition programs. The most potent exemplified compounds in the patent demonstrate nanomolar enzymatic inhibition, but quantitative values for the target compound are absent.

Epigenetics Cancer Therapeutics DNA Methyltransferase

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide: Verified Application Scenarios Driven by Scaffold Class Evidence


Medicinal Chemistry: Expansion of 3-Cyano-4,6-diphenylpyridine SAR for Influenza PA-PB1 Inhibitors

The target compound is an ideal chemical probe to explore the unexplored thio-N-phenylacetamide substitution space on the validated 3-cyano-4,6-diphenylpyridine anti-influenza scaffold. Synthesis of a focused library incorporating this specific side chain, followed by PA-PB1 ELISA-based interaction assays and antiviral minireplicon testing as described in D'Agostino et al. (2018) [1], would directly address the current knowledge gap and could yield derivatives with improved potency or pharmacokinetic profiles compared to known amino-acid or halogen-substituted congeners.

Epigenetic Drug Discovery: A Novel Starting Point for DNMT1 Inhibitor Lead Identification

Given the broad patent coverage of the cyano-diphenylpyridine-thio-phenylacetamide chemotype as a DNMT1 inhibitor template (EP3468953B1) [2], the compound is a logical starting point for a new lead identification campaign. Initial profiling in a human DNMT1 enzymatic assay (e.g., TR-FRET assay described in the patent) would establish its preliminary activity, inform a subsequent hit-to-lead optimization, and allow for direct comparison with the patented nanomolar inhibitors.

Chemical Biology: A Defined Chemical Tool for PPI Network Studies

The core scaffold is a known disruptor of the PA-PB1 protein-protein interaction [3]. The unique side chain of the target compound can be utilized in chemical biology experiments, such as pull-down proteomics or cellular thermal shift assays (CETSA), to probe the selectivity profile of this scaffold class against the cellular PPI-ome. This can help deconvolute potential off-target effects and guide the design of more selective next-generation antivirals.

Pharmaceutical R&D Procurement: A Unique Building Block for Custom Library Synthesis

For CROs and pharmaceutical companies engaged in diversity-oriented synthesis or DNA-encoded library (DEL) production, the target compound's inventory-ready status at high purity (≥95%) and its unique combination of the privileged 3-cyano-4,6-diphenylpyridine scaffold with a reactive thio-N-phenylacetamide linker make it a versatile building block. Its purchase can enable the rapid generation of novel intellectual property in competitive medicinal chemistry programs.

Quote Request

Request a Quote for 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.